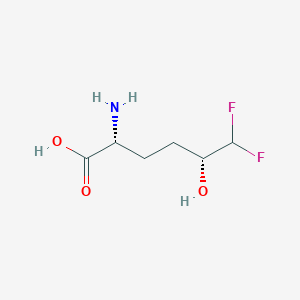
2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride is a chemical compound that belongs to the class of benzodiazole derivatives. This compound is characterized by the presence of a sulfonyl chloride group attached to the benzodiazole ring, which is further substituted with a 4-chlorophenyl group. Benzodiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of 4-chlorobenzoic acid, which is then subjected to a series of reactions including esterification, hydrazination, and cyclization to form the benzodiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The benzodiazole ring can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: The major products formed are sulfonamide, sulfonate, and sulfonothioate derivatives, depending on the nucleophile used.
Oxidation and Reduction Reactions: The major products are various oxidized or reduced derivatives of the benzodiazole ring.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to enzyme inhibition . Additionally, the benzodiazole ring can interact with various binding sites through non-covalent interactions, such as hydrogen bonding and π-π stacking .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonamide
- 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonate
- 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonothioate
Uniqueness
2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride is unique due to the presence of the reactive sulfonyl chloride group, which allows for a wide range of chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .
Eigenschaften
Molekularformel |
C13H8Cl2N2O2S |
|---|---|
Molekulargewicht |
327.2 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-3H-benzimidazole-5-sulfonyl chloride |
InChI |
InChI=1S/C13H8Cl2N2O2S/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(20(15,18)19)7-12(11)17-13/h1-7H,(H,16,17) |
InChI-Schlüssel |
UVMRCAJBVMTEFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



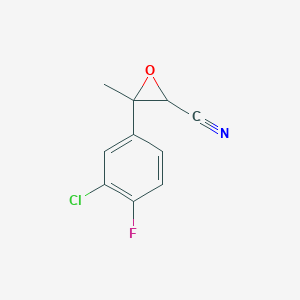



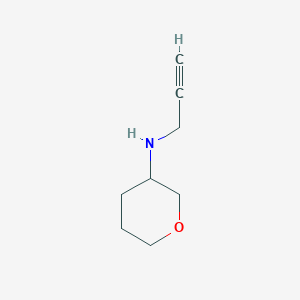
![6-Chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13201694.png)
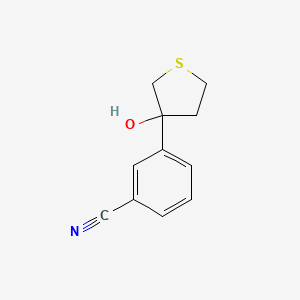
![5,5-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13201704.png)

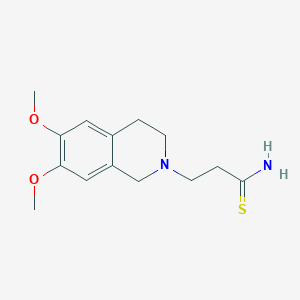
![1-[3-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one](/img/structure/B13201709.png)
